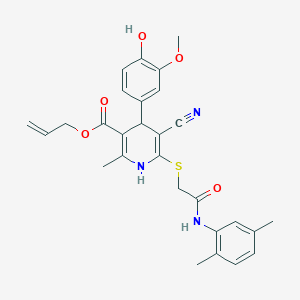

Allyl 5-cyano-6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Description

Allyl 5-cyano-6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a structurally complex 1,4-dihydropyridine (1,4-DHP) derivative. The core 1,4-DHP scaffold is substituted with:

- Allyl ester moiety: Increases lipophilicity, which may influence pharmacokinetics.

- Thioether linkage: Connects the 2-((2,5-dimethylphenyl)amino)-2-oxoethyl group, introducing a sulfur atom that could modulate redox activity or binding interactions.

- 4-(4-Hydroxy-3-methoxyphenyl) substituent: The phenolic hydroxyl and methoxy groups suggest hydrogen-bonding capabilities, possibly impacting receptor affinity or solubility.

- 2-Methyl group: A common feature in 1,4-DHPs, contributing to conformational rigidity.

This compound shares structural motifs with calcium channel blockers (e.g., nifedipine), but its specific pharmacological profile remains uncharacterized in the provided evidence.

Properties

IUPAC Name |

prop-2-enyl 5-cyano-6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O5S/c1-6-11-36-28(34)25-18(4)30-27(37-15-24(33)31-21-12-16(2)7-8-17(21)3)20(14-29)26(25)19-9-10-22(32)23(13-19)35-5/h6-10,12-13,26,30,32H,1,11,15H2,2-5H3,(H,31,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAWOXSJFSLZHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Allyl 5-cyano-6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a synthetic compound belonging to the class of 1,4-dihydropyridines (DHPs). This compound exhibits significant biological activities primarily due to its calcium channel blocking properties, which are crucial for various cardiovascular functions.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups:

- Molecular Formula : C20H21N3O4S

- Molecular Weight : Approximately 399.46 g/mol

- Key Functional Groups :

- Cyano group at the 5-position

- Allyl group at the 3-carboxylate position

- Ethylthio group at the 6-position

This unique arrangement of substituents contributes to its pharmacological properties and potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of L-type voltage-gated calcium channels. This inhibition leads to:

- Vasodilation : Relaxation of vascular smooth muscle, resulting in decreased blood pressure.

- Anti-inflammatory Effects : Potential reduction in inflammation through modulation of calcium-dependent signaling pathways.

Preliminary studies suggest that the compound may also interact with various enzymes and receptors involved in cardiovascular regulation, although further research is needed to elucidate these mechanisms.

Pharmacological Effects

-

Calcium Channel Blockade :

- Inhibition of calcium influx through L-type channels.

- Resulting effects include vasodilation and reduced myocardial oxygen demand.

-

Anti-inflammatory Activity :

- Potential to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

-

Hepatoprotective Properties :

- Some studies indicate protective effects on liver cells against oxidative stress and toxicity.

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| Compound A | Calcium channel blocker | Vasodilation, antihypertensive |

| Compound B | Anti-inflammatory agent | Reduction in cytokine levels |

| Allyl DHP | Calcium channel blockade | Vasodilation, hepatoprotection |

Case Studies and Research Findings

Several studies have investigated the biological activity of similar DHP derivatives, providing insights into their pharmacological profiles:

-

Study on DHP Derivatives :

- A study demonstrated that DHPs exhibit significant antihypertensive effects in animal models, attributed to their calcium channel blocking activity .

-

Hepatoprotective Effects :

- Research indicated that certain DHP derivatives can protect liver cells from damage induced by toxins, suggesting a role in liver health .

-

Inflammatory Response Modulation :

- Experimental data showed that some DHP compounds can reduce inflammation markers in vitro, indicating potential therapeutic uses in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs from Literature

Pharmacological Considerations

- 1,4-DHP Core : The target compound’s dihydropyridine ring is critical for calcium channel modulation, but substituents dictate selectivity (e.g., vascular vs. cardiac tissue).

- 4-Hydroxy-3-methoxyphenyl Group: Similar to polyphenolic antioxidants (e.g., curcumin), this moiety may confer radical-scavenging activity, diverging from classical 1,4-DHP roles .

- Thioether vs. Ether Linkages : Sulfur in the thioether (vs. oxygen in nifedipine) may alter oxidation susceptibility or membrane permeability.

Limitations of Comparison

- Lack of Experimental Data: No crystallographic (e.g., SHELX-refined structures) or pharmacological data (e.g., IC50) are provided for the target compound, limiting mechanistic insights .

Q & A

Q. How do structural analogs with substituted aryl groups affect redox behavior in electrochemical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.